![molecular formula C11H13N B2983765 5'-Methylspiro[cyclopropane-1,3'-indoline] CAS No. 1461714-36-2](/img/structure/B2983765.png)

5'-Methylspiro[cyclopropane-1,3'-indoline]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

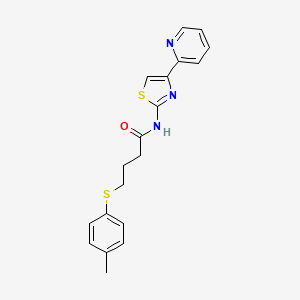

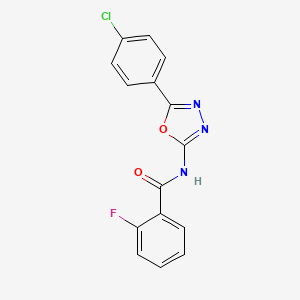

5’-Methylspiro[cyclopropane-1,3’-indoline] (abbreviated as 5MS) is a heterocyclic organic compound that comprises an indolenine ring system and a cyclopropane ring. It has a molecular weight of 159.23 . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown sticky oil to semi-solid .

Synthesis Analysis

The synthesis of spirocyclic compounds like 5MS is a significant objective in organic and medicinal chemistry . The development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings has been analyzed . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .Molecular Structure Analysis

The InChI code for 5MS is1S/C11H13N/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3 . This indicates the presence of a methyl group attached to the spiro[cyclopropane-1,3’-indoline] structure. The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally . Physical And Chemical Properties Analysis

5MS has a molecular weight of 159.23 and appears as a yellow to brown sticky oil to semi-solid . It is typically stored at temperatures between 2-8°C .科学的研究の応用

1. Chemical Synthesis and Transformation

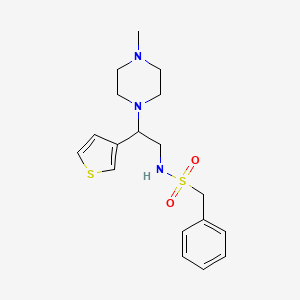

5'-Methylspiro[cyclopropane-1,3'-indoline] and its derivatives are widely explored in chemical synthesis, showcasing their versatility in creating complex molecular structures. The reactivity of these compounds allows for the formation of various spiro derivatives under different reaction conditions. For instance, N-methylspiro[anthracene-oxazolidine] reacts with spiro[cyclopropane-3,3′-indolin]-2-ones to form spiro[pyrrolidine-3,3′-indolin]-2-ones (Buev et al., 2018). Similarly, a catalyst-free and highly diastereoselective cyclopropanation of substituted 3-methyleneindolin-2-ones with ethyl diazoacetate yields spiro[cyclopropane-1,3′-indolin]-2′-ones (Maurya et al., 2014).

2. Synthesis of Pharmacophores

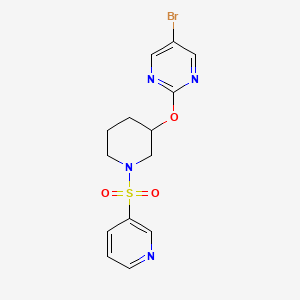

Compounds like 5'-Methylspiro[cyclopropane-1,3'-indoline] are critical in the synthesis of pharmacophores for their potential biological activities. A notable study showcases the synthesis and evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents, revealing promising activity against various human cancer cell lines (Reddy et al., 2015).

3. Structural and Stereochemical Analysis

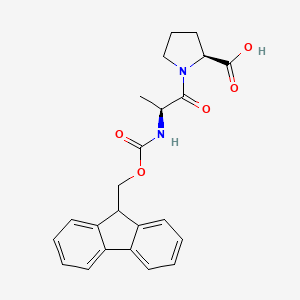

The structural and stereochemical characteristics of spiro compounds are a significant area of research. Studies aim to understand the relative stereochemistry and configuration of these molecules through various synthetic pathways and reactions, contributing to the broader knowledge of spiro compound chemistry. For example, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions, with the relative stereochemistry of key compounds determined by single-crystal X-ray structural analysis (Yong et al., 2007).

Safety and Hazards

将来の方向性

While specific future directions for 5MS are not mentioned in the search results, spirocyclic compounds like 5MS have seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They access relatively underexplored chemical space and novel intellectual property (IP) space . Therefore, the future directions for 5MS could involve further exploration of its potential applications in medicinal chemistry and drug discovery.

特性

IUPAC Name |

5-methylspiro[1,2-dihydroindole-3,1'-cyclopropane] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-2-3-10-9(6-8)11(4-5-11)7-12-10/h2-3,6,12H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMUVJHHXFHLJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCC23CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Isopropyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2983685.png)

![(3Ar,6aS)-3a-(piperidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2983692.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(benzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B2983694.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2983700.png)

![N-(5-chloro-2-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2983704.png)